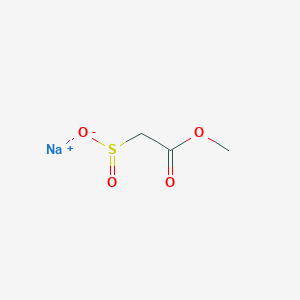
sodium 2-methoxy-2-oxoethane-1-sulfinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 2-methoxy-2-oxoethane-1-sulfinate (C2H4NaO4S), also known as methanesulfinate, is an organic compound belonging to the family of sulfinates. It is an important intermediate in a variety of chemical syntheses, and is used in a wide range of scientific and industrial applications. It is a colorless, odorless, and water-soluble compound, with a molecular weight of 128.1 g/mol.
Wirkmechanismus
Methanesulfinate is an important intermediate in a variety of chemical syntheses, and its mechanism of action is based on its ability to act as a nucleophile. In the presence of a strong acid, such as sulfuric acid, it can react with an electrophile, such as an alkyl halide, to form a new covalent bond. This reaction is known as an SN2 reaction, and is the basis for a variety of organic syntheses.
Biochemical and Physiological Effects
Methanesulfinate has been shown to have a number of biochemical and physiological effects. It has been shown to be an effective inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins. In addition, it has been shown to possess anti-inflammatory, anti-fungal, and anti-bacterial properties.
Vorteile Und Einschränkungen Für Laborexperimente
Methanesulfinate has a number of advantages and limitations for use in laboratory experiments. One of the main advantages is its low cost and availability, making it an attractive reagent for a variety of chemical syntheses. Additionally, it is a water-soluble compound, making it easy to work with in aqueous solutions. However, its low solubility in organic solvents can be problematic in certain experiments, and it can be toxic if handled improperly.
Zukünftige Richtungen
There are a number of potential future directions for the use of sodium 2-methoxy-2-oxoethane-1-sulfinatenate in scientific research. One potential application is as a reagent for the synthesis of a variety of organic compounds, such as amines, alcohols, and heterocyclic compounds. Additionally, it could be used as a catalyst in the synthesis of polymers, such as polyurethane and polyethylene. Furthermore, its potential as an inhibitor of the enzyme COX-2 could be explored further, as this could lead to the development of new drugs to treat a variety of diseases. Finally, its potential as an anti-inflammatory, anti-fungal, and anti-bacterial agent could be further investigated, as this could lead to the development of new treatments for a variety of conditions.
Synthesemethoden
Methanesulfinate can be synthesized through a variety of methods, including the direct reaction of methanol with sulfur dioxide in the presence of a base, such as sodium hydroxide. It can also be synthesized through the reaction of sodium ethoxide with sulfur dioxide, or through the reaction of sodium sulfite with methyl chloride.
Wissenschaftliche Forschungsanwendungen
Methanesulfinate has been used in a variety of scientific research applications, including its use as a reagent for the synthesis of a variety of organic compounds. It has been used in the synthesis of a variety of heterocyclic compounds, such as indoles and furans, as well as in the synthesis of amines, alcohols, and other organic compounds. It has also been used as a catalyst in the synthesis of polymers, such as polyurethane and polyethylene.
Eigenschaften
IUPAC Name |
sodium;2-methoxy-2-oxoethanesulfinate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O4S.Na/c1-7-3(4)2-8(5)6;/h2H2,1H3,(H,5,6);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTRGOCGYEKQZEE-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CS(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5NaO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

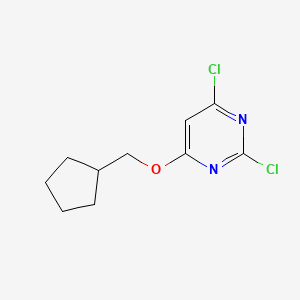
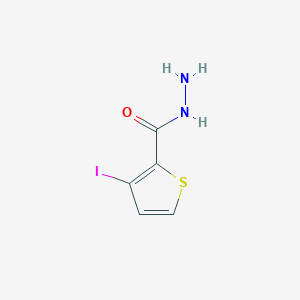
![4,6-dichloro-2-[(3-methoxyazetidin-1-yl)methyl]pyrimidine](/img/structure/B6601693.png)


![2-{8-oxa-5-azaspiro[3.5]nonan-5-yl}ethan-1-amine](/img/structure/B6601712.png)
![3,5-dibromo-1-[(3-methyloxetan-3-yl)methyl]-1H-1,2,4-triazole](/img/structure/B6601719.png)
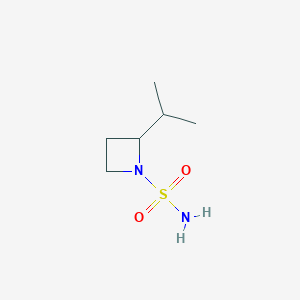


![2-chloro-N-[(4-ethoxyphenyl)methyl]acetamide](/img/structure/B6601738.png)
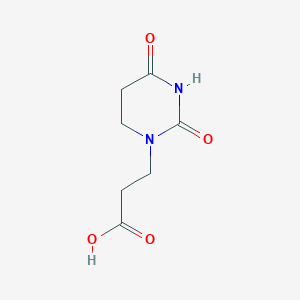
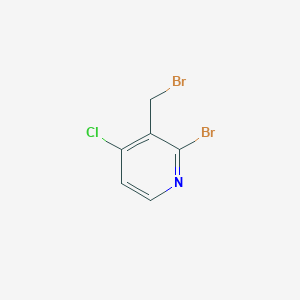
![3-azabicyclo[3.1.0]hexane-3-sulfonyl chloride](/img/structure/B6601762.png)